Tetraethylammonium Iodide

Catalog No.
S604811
CAS No.
68-05-3
M.F
C8H20N.I
C8H20IN
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium Iodide

CAS Number

68-05-3

Product Name

Tetraethylammonium Iodide

IUPAC Name

tetraethylazanium iodide

Molecular Formula

C8H20N.I
C8H20IN

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

UQFSVBXCNGCBBW-UHFFFAOYSA-M

SMILES

Array

Synonyms

Bromide, Tetraethylammonium, Chloride, Tetraethylammonium, Hydroxide, Tetraethylammonium, Iodide, Tetraethylammonium, Ion, Tetraethylammonium, Tetraethylammonium, Tetraethylammonium Bromide, Tetraethylammonium Chloride, Tetraethylammonium Hydroxide, Tetraethylammonium Iodide, Tetraethylammonium Ion

Canonical SMILES

CC[N+](CC)(CC)CC.[I-]

The exact mass of the compound Tetraethylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215205. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetraethylammonium Iodide (TEAI, CAS: 68-05-3) is a high-purity quaternary ammonium salt widely utilized as a phase-transfer catalyst, a supporting electrolyte, and a specialized materials precursor. Characterized by a highly symmetric, low-steric-hindrance tetraethylammonium cation paired with a redox-active iodide anion, TEAI exhibits excellent solubility in water and polar organic solvents while remaining insoluble in nonpolar media . In procurement and material selection, TEAI is prioritized for applications requiring precise ionic conductivity, specific electrostatic shielding, or dual-functional redox activity where standard inorganic iodides or longer-chain alkylammonium salts fail to deliver the necessary phase compatibility or surface interaction .

Substituting TEAI with inorganic iodides (such as KI or NaI) or alternative quaternary ammonium salts (such as TBAI or TEAB) frequently compromises process reproducibility and system stability. Inorganic iodides lack the bulky organic cation required for phase-transfer catalysis and electrostatic shielding, leading to phase separation in organic synthesis and dendritic failure in electrochemical cells . Conversely, substituting TEAI with tetrabutylammonium iodide (TBAI) introduces excessive steric hindrance, which impedes efficient surface passivation in thin-film materials like perovskites and alters the compound's solubility thermodynamics [1]. Furthermore, replacing the iodide anion with bromide (TEAB) eliminates the critical halogen-atom transfer capabilities and redox activity necessary for advanced radical cyclizations and polyiodide complexation, resulting in complete reaction failure .

Solidification of Polyiodide Intermediates in Aqueous Batteries

In aqueous zinc-iodine (Zn-I2) batteries, the use of inorganic iodides like potassium iodide (KI) leads to the formation of highly soluble I3- and I5- intermediates, causing severe capacity fade via the polyiodide shuttle effect. Substituting KI with TEAI (0.1 M in 1 M ZnSO4) fundamentally alters the reaction mechanism. The TEA+ cation interacts with oxidized iodide species to produce solid, insoluble complexes (I3-·TEA+ and I5-·TEA+) at the cathode. This chemical and electrochemical solidification completely mitigates the diffusion of polyiodides into the electrolyte, preventing active material loss[1].

Evidence DimensionPolyiodide intermediate state and diffusion
Target Compound DataTEAI forms solid, insoluble complexes (I3-·TEA+ and I5-·TEA+)
Comparator Or BaselineKI generates highly soluble, freely diffusing I3- and I5- ions
Quantified DifferenceComplete suppression of polyiodide crossover vs. rapid shuttle-induced capacity fade
Conditions0.1 M iodide additive in 1 M ZnSO4 aqueous electrolyte

Procuring TEAI rather than standard inorganic iodides is essential for formulating redox-active electrolytes that deliver long-term cycling stability and high coulombic efficiency in energy storage systems.

Transition from 2D Dendritic to 3D Uniform Zinc Deposition

Beyond cathode stabilization, the cation choice in the electrolyte additive dictates zinc anode morphology. When KI is used, the weak electrostatic shielding ability of the K+ ion allows uneven, 2D dendritic zinc growth, which eventually causes cell short-circuiting. In contrast, the bulky TEA+ cation from TEAI acts as an effective electrostatic shielding agent. Constant current evaluations of Zn||Zn symmetric cells demonstrate that TEAI induces a transition from two-dimensional to three-dimensional zinc diffusion during electrodeposition. This results in a highly uniform, smooth, and dendrite-free zinc plating morphology[1].

Evidence DimensionZinc deposition morphology and diffusion mechanism
Target Compound DataTEAI enables 3D zinc diffusion and uniform, dendrite-free plating
Comparator Or BaselineKI / standard ZnSO4 results in 2D diffusion and severe dendritic growth
Quantified DifferenceElimination of dendrite-induced short circuits via enhanced electrostatic shielding
ConditionsZn||Zn symmetric cells with 1 M ZnSO4 + 0.1 M additive

TEAI serves as a critical dual-function additive that simultaneously protects the anode and cathode, making it a superior procurement choice for extending the operational lifespan of zinc batteries.

Reduced Steric Hindrance for Superior Defect Passivation in Perovskites

In the fabrication of high-efficiency perovskite photovoltaics, alkylammonium iodides are utilized to passivate surface defects. However, the widely used tetrabutylammonium iodide (TBAI) suffers from high steric hindrance due to its long butyl chains, which limits surface interaction. TEAI, possessing shorter ethyl chains, exhibits significantly lower steric hindrance and superior passivation performance. When applied as a post-treatment agent to form a 1D/3D heterojunction on FAPbI3 films, TEAI reduced the trap density (Ntraps) from 1.87 × 10^16 cm^-3 to 5.78 × 10^15 cm^-3. This dual-interface passivation enabled a power conversion efficiency of 24.41% and maintained over 94% of initial efficiency after 500 hours of continuous operation [1].

Evidence DimensionTrap density (Ntraps) and steric hindrance
Target Compound DataTEAI reduces Ntraps to 5.78 × 10^15 cm^-3
Comparator Or BaselinePristine FAPbI3 baseline (1.87 × 10^16 cm^-3); TBAI (suboptimal due to steric hindrance)
Quantified Difference69% reduction in trap density compared to the unpassivated baseline
ConditionsPost-treatment of FAPbI3 films to form 1D/3D heterojunctions

For scaled-up photovoltaic manufacturing, TEAI is the optimal passivation agent because its molecular size allows for tighter surface binding and superior operational stability compared to bulkier analogs like TBAI.

Anion-Specific Reactivity in Radical Reductive Cyclizations

In the metal-free radical reductive cyclization of 1,6-enynes, the choice of the quaternary ammonium halide is strictly non-interchangeable. While tetraalkylammonium salts are often used as generic phase-transfer catalysts, this specific transformation relies on the unique halogen atom transfer capability of the iodide anion. Experimental evaluations showed that substituting TEAI with bromide or chloride analogs, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), resulted in complete reaction failure (0% yield). In contrast, TEAI successfully catalyzed the reaction, delivering the desired functionalized pyrrolidine product in yields up to 65% at elevated temperatures [1].

Evidence DimensionCatalytic yield in radical reductive cyclization
Target Compound DataTEAI delivers up to 65% yield of the cyclization product
Comparator Or BaselineTBAB and TBAC yield 0% (ineffective)
Quantified DifferenceAbsolute requirement of the iodide anion; 65% vs 0% yield
ConditionsMetal-free radical reductive cyclization of 1,6-enynes with tert-butyl hydroperoxide and PhSiH3

Buyers sourcing reagents for iodide-catalyzed radical isomerizations must procure TEAI (or TBAI), as cheaper bromide or chloride quaternary salts lack the required redox activity and will cause total synthesis failure.

Aqueous Zinc-Iodine Energy Storage

TEAI is the optimal electrolyte additive for Zn-I2 batteries where long cycle life is required. Its dual functionality—solidifying polyiodides at the cathode and electrostatically shielding the zinc anode—prevents both the shuttle effect and dendrite formation[1].

Perovskite Solar Cell Manufacturing

TEAI is selected over TBAI for the surface passivation of perovskite thin films (e.g., FAPbI3). Its reduced steric hindrance allows for the efficient construction of 1D/3D heterojunctions, drastically lowering trap states and improving long-term operational stability [2].

Metal-Free Radical Organic Synthesis

In complex organic synthesis, particularly the radical reductive cyclization of enynes to pyrrolidines, TEAI serves as an indispensable halogen-atom transfer catalyst and phase-transfer agent, where non-iodide salts like TEAB or TBAB completely fail [3].

Physical Description

White hygroscopic crystals; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

257.06405 Da

Monoisotopic Mass

257.06405 Da

Heavy Atom Count

10

UNII

5YC77AN7EB

Related CAS

66-40-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000025 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

68-05-3

Wikipedia

Tetraethylammonium_iodide

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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